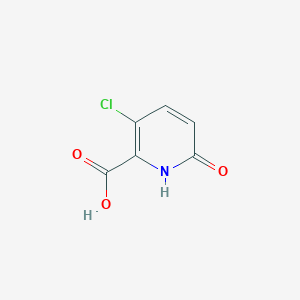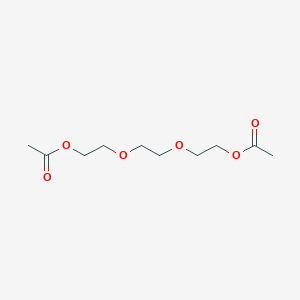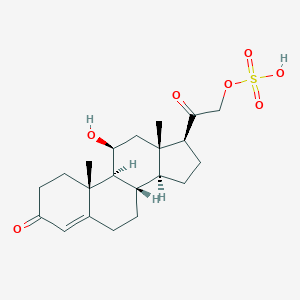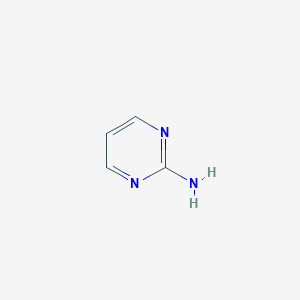
3-氯-6-羟基吡啶-2-羧酸
描述
3-Chloro-6-hydroxypicolinic acid: is an organic compound with the molecular formula C6H4ClNO3 . It features a pyridine ring with a carboxylic acid group at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 6-position . This compound is known for its reactivity and ability to form complexes with metal ions.
科学研究应用
3-Chloro-6-hydroxypicolinic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
It is known that picolinic acid, a related compound, binds tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
The biosynthetic pathway of 3-hydroxypicolinic acid, a related compound, has been elucidated. It involves an L-lysine 2-aminotransferase , a two-component monooxygenase , and a FAD-dependent dehydrogenase to convert L-lysine to 3-hydroxypicolinic acid . The process involves C-3 hydroxylation of piperideine-2-carboxylic acid and tautomerization of the produced 3-hydroxyl dihydropicolinic acid
Result of Action
Picolinic acid, a related compound, has been shown to have anti-viral properties both in vitro and in vivo .
Action Environment
It is known that the compound is a solid under normal conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydroxypicolinic acid typically involves the chlorination of 6-hydroxypicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
6-Hydroxypicolinic acid+SOCl2→3-Chloro-6-hydroxypicolinic acid+SO2+HCl
Industrial Production Methods: Industrial production methods for 3-Chloro-6-hydroxypicolinic acid often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 3-Chloro-6-hydroxypicolinic acid can undergo various chemical reactions due to its multiple functional groups:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-6-oxopicolinic acid.
Reduction: Formation of 3-chloro-6-hydroxymethylpicolinic acid.
Substitution: Formation of 3-amino-6-hydroxypicolinic acid or 3-thio-6-hydroxypicolinic acid.
相似化合物的比较
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position, known for its role in zinc absorption and neuroprotective effects.
6-Hydroxypicolinic acid: Similar structure but lacks the chlorine atom, used in coordination chemistry and as a building block in organic synthesis.
3-Chloropicolinic acid: Similar structure but lacks the hydroxyl group, used in the synthesis of herbicides and pharmaceuticals.
Uniqueness: 3-Chloro-6-hydroxypicolinic acid is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and ability to form diverse chemical complexes. This dual functionality makes it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
3-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGJDZXVOQNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396985 | |
| Record name | 3-chloro-6-hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68160-46-3, 1263280-37-0 | |
| Record name | 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68160-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-6-hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)



![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)





